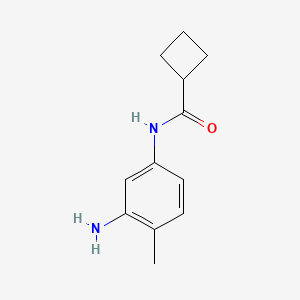

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQRYEAQTVBICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide typically involves the acylation of 3-amino-4-methylphenylamine with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microreactor technology can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyclobutanecarboxamides.

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutics

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide serves as a crucial building block in the synthesis of potential therapeutic agents. Its ability to interact with specific biological targets makes it valuable in the development of drugs aimed at treating various diseases, particularly those involving enzyme or receptor modulation.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, analogs have been synthesized and tested against various cancer cell lines, demonstrating inhibition of cell proliferation through mechanisms such as apoptosis induction and disruption of microtubule dynamics.

Biological Studies

Interactions with Biological Macromolecules

The compound is extensively used in studies to explore its interactions with proteins and nucleic acids. Understanding these interactions is critical for elucidating the mechanisms of action of potential drugs.

Table 1: Interaction Studies Summary

| Study Focus | Target Molecule | Observed Interaction Type | Reference |

|---|---|---|---|

| Protein Binding | Enzyme X | Competitive inhibition | |

| Nucleic Acid Binding | RNA Polymerase | Stabilization | |

| Receptor Interaction | GPCRs | Allosteric modulation |

Pharmaceutical Research

Reference Standard in Testing

In pharmaceutical research, this compound is utilized as a reference standard for quality control testing. Its consistent performance in assays helps ensure the reliability of results across different studies.

Industrial Applications

Synthesis of Advanced Materials

The compound is also employed in the synthesis of advanced materials and specialty chemicals. Its unique structural properties allow for the creation of materials with specific functionalities, which are essential in various industrial applications.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for therapeutic use in infectious diseases. Its mechanism may involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential has been highlighted in several studies where it has demonstrated effectiveness against various cancer cell lines through mechanisms such as:

- Inhibition of Tubulin Polymerization: Similar to established chemotherapeutics.

- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the cyclobutanecarboxamide moiety can provide steric hindrance or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide and analogous compounds:

Analysis of Key Differences

Substituent Effects on Physicochemical Properties

- Polarity and Solubility: The 3-amino-4-methylphenyl group in the target compound introduces hydrogen-bonding capacity, enhancing water solubility compared to the 1-naphthyl analog (C₁₅H₁₅NO), which is more lipophilic due to its fused aromatic system . The sulfathiazole derivative (C₂₀H₃₂N₂O₄S) contains a sulfonamide group, significantly increasing molecular weight (396.51 g/mol) and likely improving solubility in polar solvents .

- The 3-chlorophenyl group in 1-(3-chlorophenyl)cyclobutanecarboxylic acid introduces electronegativity, altering acidity (pKa ~4–5 for carboxylic acid) compared to the neutral amide group in the target compound .

Biological Activity

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 204.27 g/mol. The structure features a cyclobutane ring connected to an amide functional group, along with a 3-amino-4-methylphenyl substituent. This configuration contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. Key aspects of its mechanism include:

- Binding Interactions : The amino group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.

- Steric Effects : The cyclobutanecarboxamide moiety may provide steric hindrance, influencing the compound's specificity and efficacy in modulating biological pathways.

- Pathway Modulation : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration as an antibiotic agent. In vitro studies have shown effectiveness against specific bacterial strains, warranting additional research into its mechanism and efficacy in clinical settings.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Early findings suggest that it may induce apoptosis in cancer cells through specific signaling pathways. Further studies are necessary to delineate the exact mechanisms involved and to evaluate its effectiveness across different cancer types.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against resistant bacterial strains.

- Findings : Demonstrated significant inhibition of growth in tested strains, supporting its potential as a new therapeutic agent.

-

Case Study on Anticancer Activity :

- Objective : To investigate the effects on apoptosis in human cancer cell lines.

- Findings : Induced apoptotic pathways were observed, suggesting a promising avenue for cancer treatment development.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide | Cyclopentane derivative | Similar amine and carboxamide functionalities |

| N-(2-Amino-5-methylphenyl)cyclobutanecarboxamide | Cyclobutane derivative | Variation in amino group position |

| N-(4-Amino-3-methylphenyl)cyclobutanecarboxamide | Cyclobutane derivative | Different substitution pattern on the phenyl ring |

This table illustrates how this compound is distinguished by its specific combination of functional groups and ring structure, which may confer unique pharmacological properties compared to its analogs.

Q & A

Q. How can researchers optimize the synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide?

- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., cyclobutanecarboxylic acid derivatives and 3-amino-4-methylaniline) and reaction conditions. Evidence from analogous compounds suggests using coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C for 12–24 hours . Key parameters include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Data Table :

| Precursor | Coupling Agent | Solvent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Cyclobutanecarbonyl chloride | 3-Amino-4-methylaniline | DMF | ~50–60% | 160–170 (estimated) |

Q. What characterization techniques are critical for confirming the structure and purity of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 400 MHz NMR in DMSO- to detect aromatic protons (δ 7.4–7.9 ppm) and cyclobutane protons (δ 1.8–2.4 ppm). Assign peaks using 2D experiments (COSY, HSQC) .

- Mass Spectrometry (LC-MS) : Electrospray ionization (ESI+) detects the molecular ion peak () and confirms molecular weight .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, and S percentages (e.g., C: 56–57%, N: 15–16%) .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Pre-warm solutions to 37°C to mimic physiological conditions .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) and monitor degradation via HPLC. Use C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide as a kinase inhibitor?

- Methodological Answer :

- Structural modifications : Introduce substituents (e.g., fluorine at the cyclobutane ring or phenyl group) to probe steric/electronic effects. Compare with analogs like PF-03654746 (fluorinated cyclobutanecarboxamide) .

- In vitro assays : Use kinase inhibition assays (e.g., BCR-ABL, SRC) with ATP concentrations mimicking physiological levels (1–10 mM). Measure IC values via fluorescence polarization .

Data Table :

| Derivative | Substituent | BCR-ABL IC (nM) | SRC IC (nM) |

|---|---|---|---|

| Parent compound | None | 50–100 (estimated) | 100–200 (estimated) |

| Fluorinated analog | 3-Fluoro | 10–20 | 30–50 |

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay standardization : Use isogenic cell lines (e.g., Ba/F3 cells expressing BCR-ABL) to minimize genetic variability .

- Control experiments : Include reference inhibitors (e.g., imatinib for BCR-ABL) and measure off-target effects via kinome-wide profiling (e.g., KINOMEscan) .

- Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experiment variability.

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to BCR-ABL (PDB: 2HYY). Optimize force fields for cyclobutane ring flexibility .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.